N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide
Description
This compound is a thieno[3,4-c]pyrazole derivative characterized by a 3-chlorophenyl substituent at the 2-position of the pyrazole ring and a 2-(3,4-dimethoxyphenyl)acetamide group at the 3-position. The thienopyrazole core is fused with a sulfur-containing heterocycle, contributing to its unique electronic and steric properties. The 3,4-dimethoxyphenyl moiety introduces electron-donating methoxy groups, which may influence solubility, binding affinity, and metabolic stability compared to analogs with halogenated or non-polar substituents .
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-28-18-7-6-13(8-19(18)29-2)9-20(26)23-21-16-11-30(27)12-17(16)24-25(21)15-5-3-4-14(22)10-15/h3-8,10H,9,11-12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGADKXXKJNJSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=C3CS(=O)CC3=NN2C4=CC(=CC=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate thieno and pyrazole precursors under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-derivatives, while reduction can produce hydro derivatives. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thienopyrazole derivatives are studied for diverse pharmacological applications, including kinase inhibition and antimicrobial activity. Below is a comparative analysis of the target compound with structurally related analogs:
Key Findings:
The 3-chlorophenyl group at the pyrazole-2 position is conserved across analogs, suggesting its role in stabilizing the core structure via steric and electronic effects.
Synthetic Accessibility: The fluorinated analog (CAS: 958228-81-4) employs direct amidation, while the target compound likely requires more complex coupling due to the acetamide’s bulkier substituents . Non-fused analogs like 7a use simpler cyclization methods with malononitrile, highlighting the synthetic challenges of fused thienopyrazole systems .
Physicochemical Properties :
- The dimethoxy groups in the target compound may increase aqueous solubility compared to halogenated analogs (e.g., 2-fluorobenzamide), though this is contingent on the balance between polarity and molecular weight.
Research Implications and Gaps
- Pharmacological Potential: While the fluorinated analog has been cataloged in chemical databases (e.g., CHEMBL241767), pharmacological data for the target compound remain unreported. Comparative studies on kinase inhibition or cytotoxicity are needed.
- Synthetic Optimization : Evidence from similar compounds (e.g., 7a ) suggests that solvent systems like 1,4-dioxane and catalysts like triethylamine could improve reaction yields for the target molecule .
Biological Activity
N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide is a complex organic compound notable for its thieno[3,4-c]pyrazole structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects.
Chemical Structure and Properties
- Molecular Formula : C21H20ClN3O4S
- Molecular Weight : 445.92 g/mol
- CAS Number : 958701-91-2
- SMILES Notation : COc1cc(ccc1OC)CC(=O)Nc1c2CS(=O)Cc2nn1c1cccc(c1)Cl
This compound features a thieno[3,4-c]pyrazole core that includes a chlorophenyl substituent and a dimethoxyphenyl acetamide group. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing several promising effects:
1. Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific enzymes or receptors involved in tumor growth. In vitro tests have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent.
2. Antimicrobial Properties
Research has shown that this compound possesses antimicrobial activity against a range of pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways essential for bacterial survival.
3. Antioxidant Effects
The compound has also been evaluated for its antioxidant properties. Studies indicate that it can mitigate oxidative stress in cellular models, potentially protecting against damage from reactive oxygen species (ROS).
The exact mechanism of action for this compound involves interactions with specific molecular targets within biological systems:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or microbial metabolism.
- Receptor Modulation : It may bind to receptors that regulate cellular signaling pathways related to inflammation and cell growth.
- DNA Interaction : Potential interactions with DNA could influence gene expression and contribute to its anticancer activity.
Case Studies and Research Findings
Several studies have investigated the biological activities of thieno[3,4-c]pyrazole derivatives similar to this compound:
- Antioxidant Study on Fish Erythrocytes :
- A study assessed the protective effects of thieno[3,4-c]pyrazole compounds against oxidative stress induced by 4-nonylphenol in Clarias gariepinus (African catfish). The results showed significant reductions in erythrocyte malformations when treated with thieno[3,4-c]pyrazole derivatives compared to controls .
| Treatment | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-NP | 40.3 ± 4.87 |
| Thieno Compound (7a) | 12 ± 1.03 |
| Thieno Compound (7b) | 0.6 ± 0.16 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
